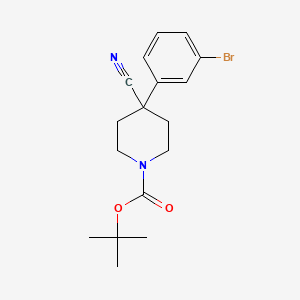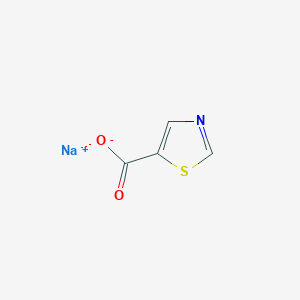
trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid
Vue d'ensemble
Description
Trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid is a chemical compound with the molecular formula C13H23NO4. It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10- . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and their connectivity.Physical And Chemical Properties Analysis
The molecular weight of this compound is 257.33 g/mol. Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Applications De Recherche Scientifique
1. Synthesis and Fragmentation Study
A study by Bekkum et al. (2010) details the synthesis of cyclohexanecarboxylic acids, including t-butylcyclohexanecarboxylic acids, which are structurally related to trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid. This research is significant in understanding the preparation and mass spectra of these compounds. The fragmentation patterns of cis- and trans-isomers were found to differ, which is important for their identification and analysis in various applications (Bekkum et al., 2010).
2. Photo-Induced Additions
Leong et al. (1973) conducted research on the irradiation of methyl 3-cyclohexene-1-carboxylate in acetic acid, leading to the formation of various cyclohexanecarboxylate products. This study is relevant for understanding the behavior of cyclohexyl-based compounds in photo-induced reactions, which could have implications in the development of photoactive materials or in synthetic chemistry (Leong et al., 1973).
3. Metabolic Studies
Niederwieser et al. (1978) identified the presence of cis- and trans-4-hydroxycyclohexylacetic acid in the urine of a child with transient tyrosinemia, demonstrating the metabolic pathways involving cyclohexylacetic acid derivatives. This is crucial for understanding the biochemistry and metabolism of similar compounds in humans (Niederwieser et al., 1978).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMCENZKSRCKGF-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans 2-(3-((t-Butoxy)carbonylamino)cyclohexyl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(dodecylsulfanyl)-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1440033.png)







![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1440046.png)
![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1440047.png)
amine](/img/structure/B1440051.png)